2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features a benzoxazole ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method involves the bromination of 4-(5-chloro-1,3-benzoxazol-2-yl)aniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)phenol
- 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid
- 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)benzaldehyde
Uniqueness
2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, as mentioned above .
Properties
Molecular Formula |
C13H7Br2ClN2O |
---|---|
Molecular Weight |
402.47 g/mol |
IUPAC Name |
2,6-dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H7Br2ClN2O/c14-8-3-6(4-9(15)12(8)17)13-18-10-5-7(16)1-2-11(10)19-13/h1-5H,17H2 |
InChI Key |
IJNBADKYJOFURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
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